molecular formula C7H9BrN2 B13943307 4-(Bromomethyl)benzene-1,2-diamine CAS No. 89046-40-2

4-(Bromomethyl)benzene-1,2-diamine

Cat. No.: B13943307
CAS No.: 89046-40-2
M. Wt: 201.06 g/mol
InChI Key: BEJZEPOTLMNRIG-UHFFFAOYSA-N
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Description

4-(Bromomethyl)benzene-1,2-diamine: is an organic compound with the molecular formula C7H9BrN2. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and two amino groups at the 1 and 2 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-(Bromomethyl)benzene-1,2-diamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction Products: Reduction typically yields amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry: 4-(Bromomethyl)benzene-1,2-diamine is used as a precursor in the synthesis of various organic compounds, including fluorescent dipolar quinoxaline derivatives, which have applications as emissive and electron-transport materials .

Biology and Medicine: The compound is studied for its potential biological activities and its role as an intermediate in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)benzene-1,2-diamine involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom on the benzene ring can be replaced by other electrophiles, leading to the formation of various substituted products. The amino groups on the benzene ring can also participate in nucleophilic reactions, making the compound versatile in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 4-(Bromomethyl)benzene-1,2-diamine is unique due to the presence of both bromomethyl and amino groups on the benzene ring, which provides it with distinct reactivity and makes it a valuable intermediate in various chemical reactions and applications.

Properties

IUPAC Name

4-(bromomethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJZEPOTLMNRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60751526
Record name 4-(Bromomethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60751526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89046-40-2
Record name 4-(Bromomethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60751526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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